molecular formula C9H17N3O B15319499 1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one

1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one

Cat. No.: B15319499
M. Wt: 183.25 g/mol
InChI Key: IYVFMLBJKXPPMG-UHFFFAOYSA-N
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Description

1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one is a heterocyclic compound with a unique structure that includes a diazepine ring fused with a pyridine ring

Preparation Methods

The synthesis of 1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a diamine in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides. These reactions can lead to the formation of N-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one can be compared with other similar compounds, such as:

    1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one: This compound shares a similar core structure but differs in the degree of hydrogenation and substitution patterns.

    Pyrazolyl-dibenzo[b,e][1,4]diazepinones: These compounds have a similar diazepine ring but are fused with different heterocycles, leading to distinct properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-methyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepin-4-one

InChI

InChI=1S/C9H17N3O/c1-12-5-3-9(13)11-7-6-10-4-2-8(7)12/h7-8,10H,2-6H2,1H3,(H,11,13)

InChI Key

IYVFMLBJKXPPMG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)NC2C1CCNC2

Origin of Product

United States

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